

Application Notes & Protocols: 8-Nitroquinolin-3-ol as a Potential Research Chemical

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Compound of Interest

Compound Name: 8-Nitroquinolin-3-ol

Cat. No.: B3028645

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A Guide for Investigators in Chemical Biology and Drug Discovery

Disclaimer: **8-Nitroquinolin-3-ol** is a research chemical with limited characterization in publicly available literature. The following application notes are based on the established properties of structurally related quinoline, hydroxyquinoline, and nitroquinoline compounds. All protocols provided are general methodologies and should be adapted and optimized for specific experimental contexts. Appropriate safety precautions must be taken when handling this compound.

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

8-Nitroquinolin-3-ol (CAS No. 25369-37-3) is a heterocyclic aromatic compound belonging to the quinoline family.^{[1][2][3][4][5]} Its structure, featuring a nitro group at the 8-position and a hydroxyl group at the 3-position, suggests a rich potential for investigation in medicinal chemistry and chemical biology. While specific biological activities for this exact molecule are not yet extensively documented, the quinoline core is a "privileged scaffold" in drug discovery.^{[6][7][8]} Its derivatives have yielded a wide array of therapeutic agents.^{[6][7][9]}

The presence of both a hydroxyl (phenol) and a nitro group on the quinoline ring system suggests that **8-Nitroquinolin-3-ol** may share properties with two highly significant classes of compounds: 8-hydroxyquinolines and nitroxoline (8-hydroxy-5-nitroquinoline). This guide will

extrapolate from the known applications of these analogues to propose potential research avenues and experimental protocols for **8-Nitroquinolin-3-ol**.

Molecular Profile:

Property	Value	Source
CAS Number	25369-37-3	[1][2][3][4][5]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[1][4]
Molecular Weight	190.16 g/mol	[1][4]
Predicted Boiling Point	400.9 ± 30.0 °C	[5]

Core Scientific Rationale: Potential Mechanisms & Applications

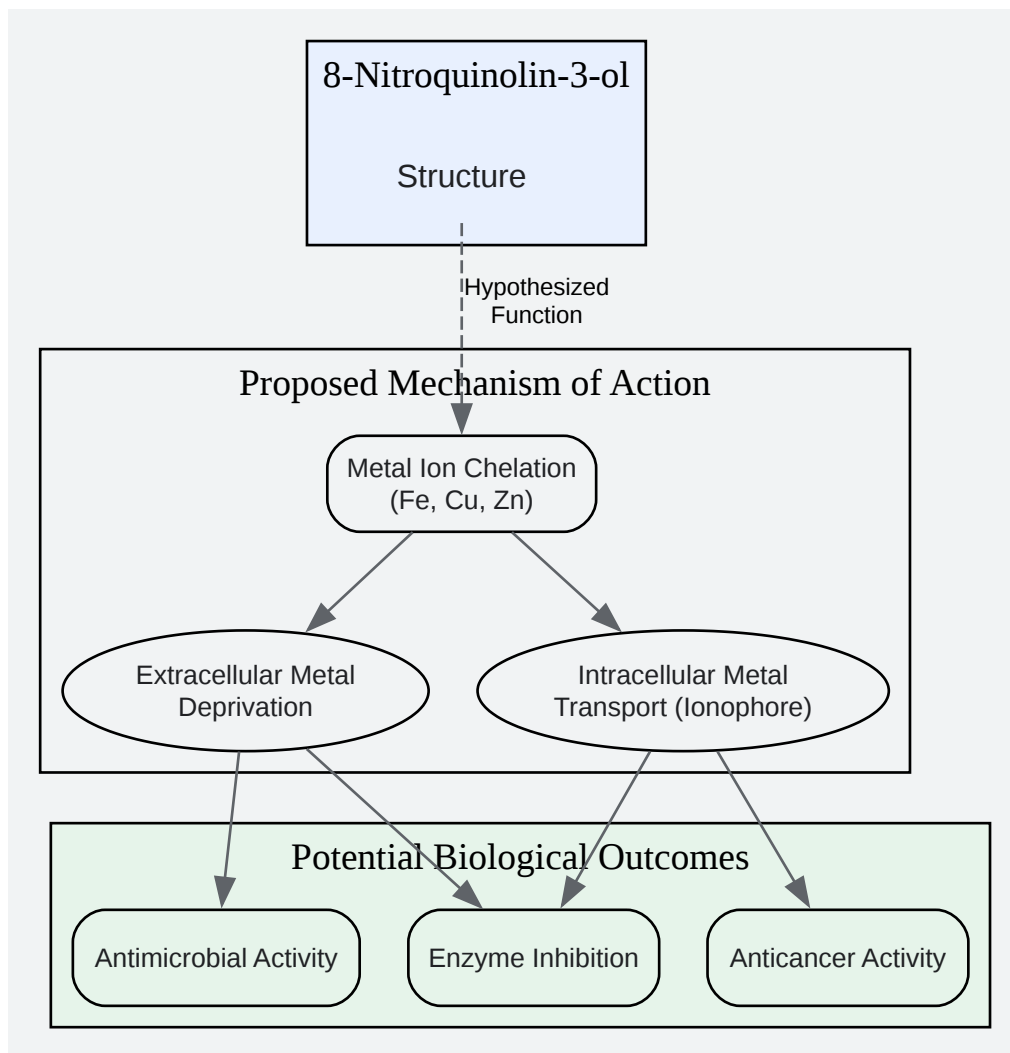
The unique arrangement of functional groups in **8-Nitroquinolin-3-ol** provides a strong rationale for investigating several potential biological activities. The primary hypothesis is that it will function as a metal ion chelator, a defining characteristic of the 8-hydroxyquinoline family that underpins much of its biological activity.[10][11][12][13]

Metal Ion Chelation: The Central Hypothesis

8-Hydroxyquinoline and its derivatives are potent bidentate chelating agents, forming stable complexes with a wide range of divalent and trivalent metal ions, including Fe^{2+/3+}, Cu²⁺, and Zn²⁺. [11][13] This chelation is critical to their biological effects, which can be broadly categorized into two modes of action:

- **Deprivation of Essential Metals:** By sequestering essential metal ions from the local environment, these compounds can inhibit the function of metalloenzymes that are critical for the growth and replication of microbes and cancer cells.[13]
- **Ionophore Activity:** The lipophilic complexes formed with metal ions can be transported across cell membranes. Once inside the cell, the metal can be released, disrupting cellular homeostasis. For instance, copper complexes can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[10][13]

The hydroxyl group at position 3, in conjunction with the quinoline nitrogen, may enable **8-Nitroquinolin-3-ol** to act as a chelator, similar to the 8-hydroxy analogues.



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Caption: Hypothesized mechanism of **8-Nitroquinolin-3-ol** via metal chelation.

Potential Research Applications

Based on the activities of its analogues, **8-Nitroquinolin-3-ol** is a prime candidate for screening in the following areas:

- Antimicrobial Research: Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent.^{[14][15]} Its mechanism is linked to chelating essential cations required for

bacterial growth.[14] **8-Nitroquinolin-3-ol** could be screened for activity against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

- **Anticancer Drug Development:** Many 8-hydroxyquinoline derivatives exhibit potent anticancer activity.[9][10][13] The nitro-containing analogue, nitroxoline, has demonstrated greater potency than some halogenated derivatives.[10] The proposed mechanisms involve the induction of oxidative stress through copper ionophore activity and the inhibition of key enzymes.[10][13] Screening against various cancer cell lines (e.g., breast, prostate, lung) is highly warranted.
- **Enzyme Inhibition Studies:** The ability to chelate active-site metal ions makes these compounds potential inhibitors of metalloenzymes. This could include histone demethylases, as has been shown for other 8-hydroxyquinolines, or matrix metalloproteinases.
- **Synthetic Chemistry:** **8-Nitroquinolin-3-ol** can serve as a valuable synthetic intermediate. The nitro group can be reduced to an amine, and the hydroxyl group can be alkylated or esterified, providing a scaffold for creating a library of novel derivatives for further screening. [16][17]

Experimental Protocols & Methodologies

The following are generalized protocols that can serve as a starting point for the investigation of **8-Nitroquinolin-3-ol**.

Compound Handling and Solubilization

Objective: To prepare a stock solution for use in biological assays.

Materials:

- **8-Nitroquinolin-3-ol** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Sonicator (optional)

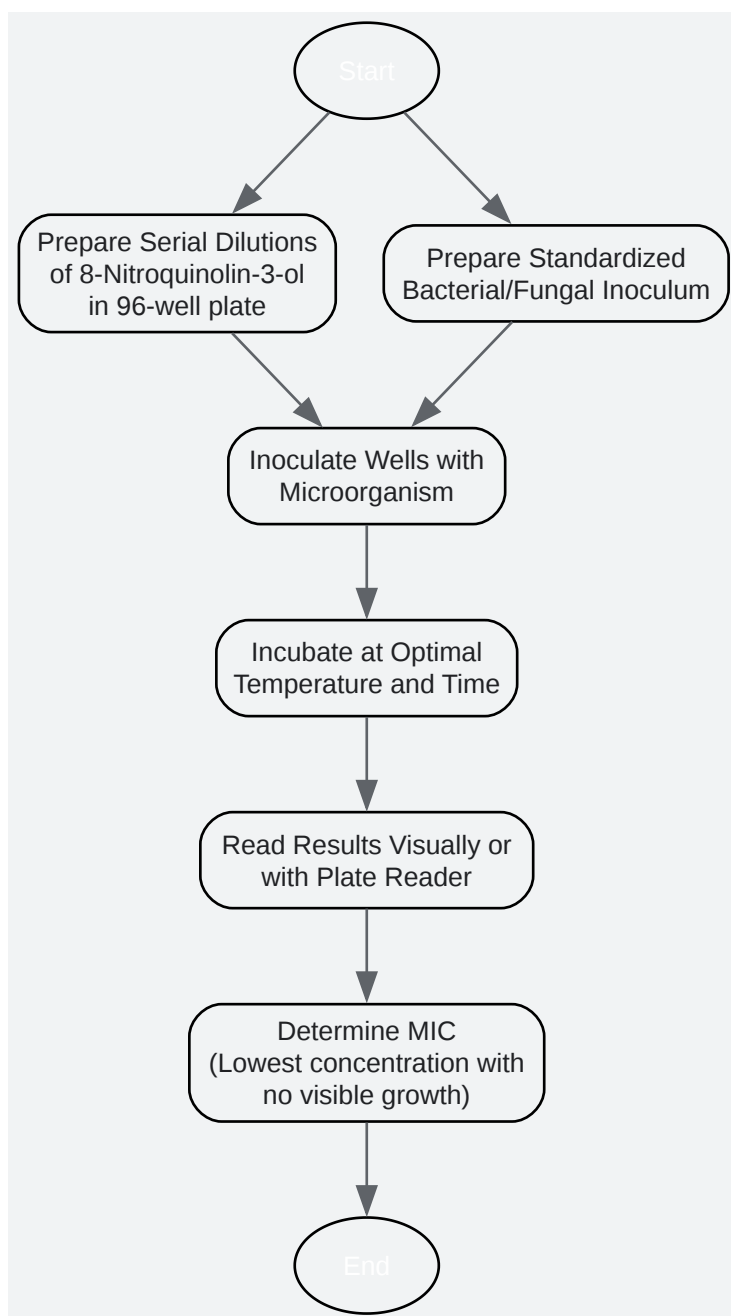
Protocol:

- **Safety First:** Handle **8-Nitroquinolin-3-ol** powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Weighing:** Accurately weigh the desired amount of the compound. For a 10 mM stock solution, this would be 1.9016 mg per 1 mL of DMSO.
- **Dissolution:** Add the appropriate volume of DMSO to the powder.
- **Solubilization:** Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
- **Storage:** Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
- **Working Solutions:** Prepare fresh dilutions from the stock solution in the appropriate cell culture medium or buffer immediately before each experiment. Note that the final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **8-Nitroquinolin-3-ol** against a target microorganism.

Workflow:



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

- Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of **8-Nitroquinolin-3-ol** in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.

- Controls: Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
- Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
- Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT/Resazurin)

Objective: To evaluate the cytotoxic effect of **8-Nitroquinolin-3-ol** on a cancer cell line and determine its IC₅₀ value.

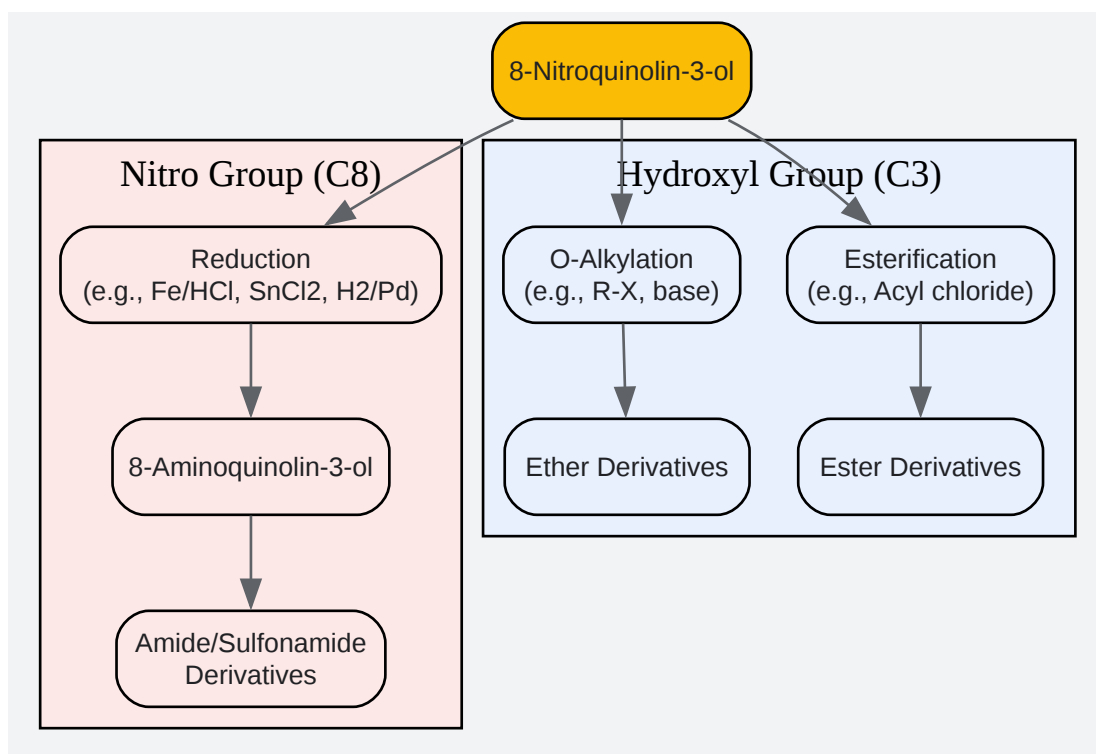
Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
- Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of **8-Nitroquinolin-3-ol**. Include a vehicle control (DMSO-treated) and a positive control for cell death (e.g., doxorubicin).
- Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Viability Assessment:
 - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm.
 - Resazurin Assay: Add resazurin solution and incubate for 1-4 hours. Viable cells reduce the blue resazurin to the fluorescent pink resorufin. Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).

- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.

Synthetic Potential and Derivatization

8-Nitroquinolin-3-ol is a versatile scaffold for the synthesis of novel compounds. The nitro and hydroxyl groups are key functional handles for derivatization.



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Caption: Potential synthetic pathways for derivatizing **8-Nitroquinolin-3-ol**.

A general protocol for the reduction of a nitroquinoline to an aminoquinoline is adapted from literature.^[16]

Protocol: Reduction of the Nitro Group

- Suspend **8-Nitroquinolin-3-ol** in a mixture of ethanol, water, and an acid like acetic acid or HCl.

- Add a reducing agent, such as iron powder or tin(II) chloride, in portions while stirring.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture, filter to remove the metal salts, and neutralize the filtrate.
- Extract the product with an organic solvent and purify by recrystallization or column chromatography to yield 8-Aminoquinolin-3-ol.

This amino derivative can then be further functionalized to create libraries of amides or sulfonamides for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

While **8-Nitroquinolin-3-ol** is an understudied molecule, its structural features strongly suggest a high potential for biological activity, primarily rooted in the well-established metal-chelating properties of the hydroxyquinoline scaffold. Researchers are encouraged to explore its efficacy as an antimicrobial and anticancer agent, using the generalized protocols herein as a guide. Furthermore, its utility as a synthetic building block offers a platform for the discovery of novel derivatives with potentially enhanced potency and selectivity. Rigorous investigation of this compound could unveil a new and valuable tool for chemical biology and drug development.

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